molecular formula C21H20N2O3S2 B15128313 N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide

N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide

Cat. No.: B15128313
M. Wt: 412.5 g/mol
InChI Key: XIDJSPOWPIYPAJ-BUHFOSPRSA-N
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Description

N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a quinoline core, a thiophene ring, and a methanesulfonylethyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the methanesulfonylethyl group. Common reagents used in these reactions include various acids, bases, and solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and catalysts such as palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: In biological and medicinal research, N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

    N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide: can be compared with other quinoline derivatives, thiophene-containing compounds, and sulfonamide-based molecules.

Uniqueness: What sets this compound apart is its combination of a quinoline core, a thiophene ring, and a methanesulfonylethyl group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the methanesulfonylethyl group can enhance the compound’s solubility and reactivity, making it more versatile in various applications.

Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

(3E)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide

InChI

InChI=1S/C21H20N2O3S2/c1-28(25,26)12-10-22-21(24)19-16-6-2-3-7-18(16)23-20-14(8-9-17(19)20)13-15-5-4-11-27-15/h2-7,11,13H,8-10,12H2,1H3,(H,22,24)/b14-13+

InChI Key

XIDJSPOWPIYPAJ-BUHFOSPRSA-N

Isomeric SMILES

CS(=O)(=O)CCNC(=O)C1=C2CC/C(=C\C3=CC=CS3)/C2=NC4=CC=CC=C41

Canonical SMILES

CS(=O)(=O)CCNC(=O)C1=C2CCC(=CC3=CC=CS3)C2=NC4=CC=CC=C41

Origin of Product

United States

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